8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine
Overview
Description
Preparation Methods
The synthesis of LY-113174 involves several steps, starting with the preparation of the indeno[1,2-d]pyrimidine core. The synthetic route typically includes:
Formation of the indeno[1,2-d]pyrimidine core: This is achieved through a cyclization reaction involving appropriate starting materials.
Chlorination: The introduction of chlorine atoms at specific positions on the core structure.
Substitution: The attachment of the 4-chlorophenyl group to the core structure.
Industrial production methods for LY-113174 would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity under controlled conditions.
Chemical Reactions Analysis
LY-113174 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the aromatic rings, potentially forming quinones or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro groups or other reducible functionalities, leading to amines or other reduced products.
Substitution: Halogen atoms in LY-113174 can be substituted with other groups under appropriate conditions, such as nucleophilic aromatic substitution.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
LY-113174 has several scientific research applications:
Chemistry: It serves as a model compound for studying nonsteroidal aromatase inhibitors and their synthesis.
Biology: LY-113174 is used to investigate the role of aromatase in various biological processes, including hormone regulation.
Medicine: Its potential in treating estrogen-dependent diseases, such as certain types of breast cancer, makes it a valuable compound for medical research.
Industry: LY-113174 can be used in the development of new pharmaceuticals targeting estrogen-dependent conditions
Mechanism of Action
LY-113174 exerts its effects by inhibiting the enzyme aromatase, which is responsible for converting androgens to estrogens. By blocking this enzyme, LY-113174 reduces estrogen levels in the body, which is beneficial in treating estrogen-dependent diseases. The molecular targets include the active site of the aromatase enzyme, and the pathways involved are those related to estrogen biosynthesis .
Comparison with Similar Compounds
LY-113174 is unique among aromatase inhibitors due to its nonsteroidal nature and specific chemical structure. Similar compounds include:
Anastrozole: Another nonsteroidal aromatase inhibitor used in breast cancer treatment.
Letrozole: Similar to anastrozole, it is used to manage estrogen-dependent conditions.
Exemestane: A steroidal aromatase inhibitor with a different mechanism of action compared to LY-113174.
LY-113174’s uniqueness lies in its specific indeno[1,2-d]pyrimidine core and the presence of chlorine atoms, which contribute to its distinct pharmacological profile .
Properties
IUPAC Name |
8-chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10Cl2N2/c18-11-3-1-10(2-4-11)16-13-6-5-12(19)7-14(13)17-15(16)8-20-9-21-17/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGILAGEAKMIIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2C3=C(C=C(C=C3)Cl)C4=NC=NC=C24)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90920960 | |
Record name | 8-Chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112959-07-6 | |
Record name | LY 113174 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112959076 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Chloro-5-(4-chlorophenyl)-5H-indeno[1,2-d]pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90920960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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